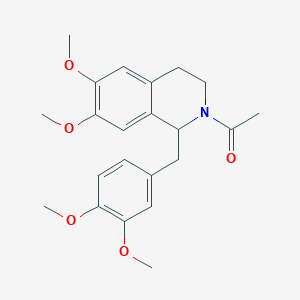

18-去甲紫杉-8,11,13-三烯-4-醇

描述

Synthesis Analysis

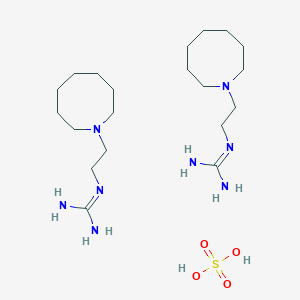

The synthesis of derivatives related to "18-Norabieta-8,11,13-trien-4-ol" has been explored through different chemical reactions. Notably, the conversion of abieta-8,11,13-trien-19-oic acid to 19-norabieta-8,11,13-trien-4-amine and further to various derivatives through nitrous acid deamination and oxidation with osmium tetroxide-sodium metaperiodate has been achieved, highlighting a pathway to valuable intermediates in steroidal synthesis (Seelye & Watkins, 1969). Furthermore, catalytic hydrogenation and subsequent reactions have been utilized to synthesize analogs and derivatives, indicating the versatility and potential for modification of this compound (Matsumoto, Iyo, & Miuchi, 1982).

Molecular Structure Analysis

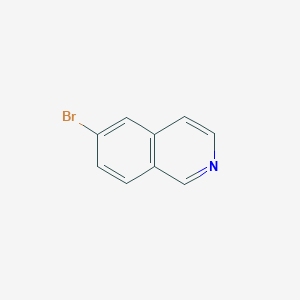

The molecular structure of "18-Norabieta-8,11,13-trien-4-ol" and its derivatives has been confirmed through various synthetic methods and isolation from natural sources like pine bark. The constitution of these compounds has been established, demonstrating the intricate relationships between structure and reactivity in this class of chemicals (Rowe, Nagasampagi, Burgstahler, & Fitzsimmons, 1971).

Chemical Reactions and Properties

Chemical reactions involving "18-Norabieta-8,11,13-trien-4-ol" derivatives highlight the compound's reactivity, particularly in the context of deamination, oxidation, and other transformations leading to a variety of structurally diverse molecules. These reactions not only underscore the compound's chemical versatility but also its potential utility in synthesizing complex molecules (Seelye & Watkins, 1969).

科学研究应用

用于识别和量化环境样品(如沉积物和鱼)中的 norditerpenes,这在环境化学和污染研究中很重要 (Hynning 等人,1993).

该化合物用于合成 (+)-Pisiferol 和 (+)-Pisiferal,表明其在化学合成和药物中的作用 (Matsumoto 等人,1983).

参与合成 Coleon B 的类似物及其衍生物,突出了其在有机化学中的重要性 (Matsumoto 等人,1982).

该化合物可用于化学合成和催化氢化过程 (Matsumoto 等人,1981).

其合成在药物开发和其他化学合成领域具有潜在应用 (Matsumoto 等人,1984).

作为针叶树的标记,用于古地理重建,有助于了解历史环境条件 (Burdelnaya 等人,2022).

该化合物参与与三氟化硼和二甲基亚砜的化学反应,突出了其在化学反应中的多功能性 (Cambie 等人,1971).

其衍生物在药物和生物技术中具有潜在应用,这对新药和生物技术产品的开发具有重要意义 (Rowe 等人,1971).

对人淋巴管内皮细胞显示出有希望的生长抑制作用,表明其在医学研究和治疗中的潜力 (Lee 等人,2021).

18-去甲紫杉-8,11,13-三烯-4-酮 II 是甾体合成的有价值的中间体,对制药工业很重要 (Seelye 和 Watkins,1969).

该化合物对人类癌细胞系具有细胞毒活性,表明其在癌症研究和治疗中的潜力 (Guerrero 等人,2006).

它是从侧柏叶中分离得到的新化合物,表明其在天然产物化学中的重要性 (Lee 等人,1995).

新型 abietanoid diterpenoids 11,20-dihydroxysugiol 和 1,11-epoxy-6,12-dihydroxy-20-norabieta-1 可能具有抗氧化活性,这对于解决氧化应激相关疾病非常重要 (Horváth 等人,2004).

18-琥珀酰氧基紫杉-8,11,13-三烯是从西伯利亚冷杉木绿中分离得到的新型二萜衍生物,表明其在新天然化合物发现中的作用 (Raldugin 等人,2005).

松醇的结构对于理解相关化合物的合成非常重要,对结构化学领域做出了贡献 (Matsumoto 等人,1981).

18-去甲紫杉-8,11,13-三烯-4-醇及其衍生物的结构通过光谱方法阐明,这对于了解它们的化学性质非常重要 (Kuo 和 Yeh,1998).

未来方向

The future directions for research on 18-Norabieta-8,11,13-trien-4-ol could include further investigation into its antibacterial properties , as well as exploration of other potential biological activities. Additionally, more detailed studies on its synthesis and chemical reactions could be beneficial.

属性

IUPAC Name |

(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O/c1-13(2)14-6-8-16-15(12-14)7-9-17-18(16,3)10-5-11-19(17,4)20/h6,8,12-13,17,20H,5,7,9-11H2,1-4H3/t17-,18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOJWLJKPIIODOH-GUDVDZBRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

18-Norabieta-8,11,13-trien-4-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-methoxy-3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]-N-methylmethanesulfonamide](/img/structure/B29727.png)

![3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B29738.png)

![1H-pyrazolo[3,4-b]pyridine](/img/structure/B29739.png)